Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate
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Overview
Description
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a diazaperhydroinylidene moiety, and an ethyl ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include ethyl alcohol, benzoic acid derivatives, and diazaperhydroinylidene compounds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.
Scientific Research Applications
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate: shares similarities with other benzoate derivatives and diazaperhydroinylidene compounds.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid: Another compound with a trioxo structure, used in different chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-13(20)8-4-3-5-9(6-8)15-7-10-11(18)16-14(21)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMCYCZDRNDBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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